Ethyl 2-nitro-6-(2H-1,2,3-triazol-2-yl)benzoate
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Overview
Description
Ethyl 2-nitro-6-(2H-1,2,3-triazol-2-yl)benzoate: is an organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a nitro group, a triazole ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-nitro-6-(2H-1,2,3-triazol-2-yl)benzoate typically involves a multi-step process. One common method is the reaction of 2-nitrobenzoic acid with ethyl alcohol in the presence of a catalyst to form ethyl 2-nitrobenzoate. This intermediate is then subjected to a cycloaddition reaction with an azide compound to introduce the triazole ring. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like triethylamine to facilitate the cycloaddition .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-nitro-6-(2H-1,2,3-triazol-2-yl)benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Cycloaddition: The triazole ring can participate in cycloaddition reactions to form more complex heterocyclic structures
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, bases like sodium hydroxide.
Cycloaddition: Azides, alkynes, solvents like DMF, bases like triethylamine
Major Products:
Reduction: Ethyl 2-amino-6-(2H-1,2,3-triazol-2-yl)benzoate.
Substitution: Ethyl 2-nitro-6-(2H-1,2,3-triazol-2-yl)benzamide.
Cycloaddition: Various triazole-containing heterocycles
Scientific Research Applications
Ethyl 2-nitro-6-(2H-1,2,3-triazol-2-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as dyes and corrosion inhibitors
Mechanism of Action
The mechanism of action of Ethyl 2-nitro-6-(2H-1,2,3-triazol-2-yl)benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The triazole ring can bind to enzymes and receptors, inhibiting their activity. These interactions can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Ethyl 2-nitrobenzoate: Lacks the triazole ring, making it less versatile in terms of chemical reactivity.
2-nitro-6-(2H-1,2,3-triazol-2-yl)benzoic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
Ethyl 2-amino-6-(2H-1,2,3-triazol-2-yl)benzoate: Formed by the reduction of the nitro group, with different biological properties
Uniqueness: Ethyl 2-nitro-6-(2H-1,2,3-triazol-2-yl)benzoate is unique due to the presence of both a nitro group and a triazole ring, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research .
Properties
IUPAC Name |
ethyl 2-nitro-6-(triazol-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O4/c1-2-19-11(16)10-8(14-12-6-7-13-14)4-3-5-9(10)15(17)18/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGTTYWAGKLEMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1[N+](=O)[O-])N2N=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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